Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine
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Overview
Description
Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine is an organic compound with the molecular formula C₈H₁₃N₃ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine typically involves the reaction of 4-methylpyrimidine with ethylamine under controlled conditions. The process may include steps such as:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the ring into an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine include other pyrimidine derivatives such as:
2-Aminopyrimidine: Known for its antiplasmodial activity.
4-Methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Piperidinecarboxylic acids: Compounds containing a piperidine ring with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and ethylamine groups
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methyl-2-(4-methylpyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C8H13N3/c1-7-3-6-10-8(11-7)4-5-9-2/h3,6,9H,4-5H2,1-2H3 |
InChI Key |
VFZDTZUCYUEGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)CCNC |
Origin of Product |
United States |
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